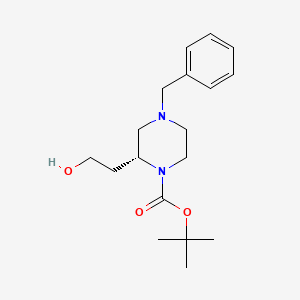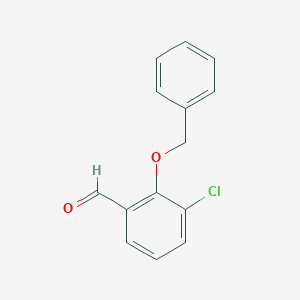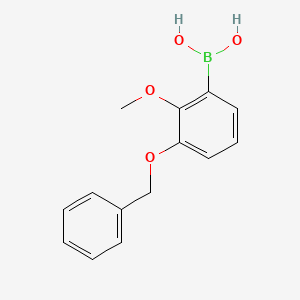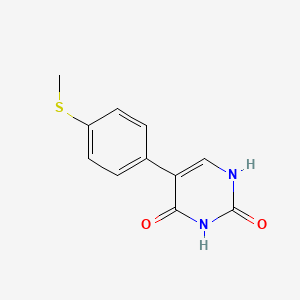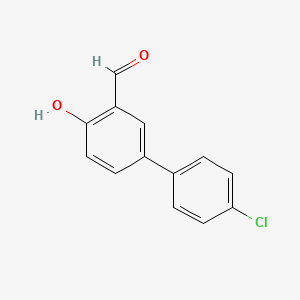
(2,4)-Dihydroxy-5-(4-methylphenyl)pyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4)-Dihydroxy-5-(4-methylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHPM-95%) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a melting point of approximately 158-160°C. 2,4-DHPM-95% is a derivative of pyrimidine, a heterocyclic aromatic compound that is found in many naturally occurring substances. It has been studied for its potential use as a reagent in organic synthesis and for its potential applications in biochemistry and physiology. The purpose of
Applications De Recherche Scientifique
2,4-DHPM-95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as it is capable of forming a variety of compounds. Additionally, it has been used as a starting material in the synthesis of other heterocyclic aromatic compounds. Furthermore, 2,4-DHPM-95% has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the study of enzymes, as well as for the study of cell signaling pathways.
Mécanisme D'action
The exact mechanism of action of 2,4-DHPM-95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase. Additionally, it has been shown to interfere with the activity of certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
2,4-DHPM-95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. Additionally, it has been shown to interfere with the activity of certain transcription factors, such as NF-κB. In vivo studies have shown that it can reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DHPM-95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is stable and does not degrade easily. Furthermore, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, there are some potential limitations for use in laboratory experiments. For example, it is not approved for use in humans, so its effects on humans cannot be studied directly. Additionally, its mechanism of action is not fully understood, so its effects on specific biochemical pathways cannot be studied in detail.
Orientations Futures
There are several potential future directions for the study of 2,4-DHPM-95%. It could be studied further for its potential use as a reagent in organic synthesis. Additionally, it could be studied further for its potential applications in biochemistry and physiology. For example, it could be studied further for its potential effects on cell signaling pathways and enzyme activity. Furthermore, it could be studied further for its potential effects on inflammation and pain in animal models. Finally, it could be studied further for its potential use as a therapeutic agent in humans.
Méthodes De Synthèse
2,4-DHPM-95% can be synthesized from a variety of starting materials, such as pyrimidine, 4-methylphenol, and sodium hydroxide. The synthesis method involves the reaction of pyrimidine with 4-methylphenol in the presence of sodium hydroxide to form 2,4-DHPM-95%. The reaction is typically carried out in an aqueous solution at a temperature of approximately 80°C. The reaction is complete when the desired product is isolated and purified by recrystallization.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMOKHOYSBULAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

